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Compound of Interest

Compound Name: 4-Benzoylpiperidine hydrochloride

Cat. No.: B014217

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for
phenyl(piperidin-4-yl)methanone hydrochloride, a key intermediate in the synthesis of various
pharmaceutical compounds. This document is intended to serve as a valuable resource for
researchers and professionals engaged in drug discovery and development, offering detailed
spectral information and the methodologies for its acquisition.

Chemical Structure and Properties

IUPAC Name: phenyl(piperidin-4-yl)methanone;hydrochloride[1] Synonyms: 4-
Benzoylpiperidine hydrochloride[1] CAS Number: 25519-80-6[1] Molecular Formula:
C12H16CINO[1] Molecular Weight: 225.72 g/mol [1]

Spectral Data

A complete spectral analysis is crucial for the unambiguous identification and characterization
of phenyl(piperidin-4-yl)methanone hydrochloride. The following sections present the available
spectral data.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a
molecule. The FT-IR spectrum of phenyl(piperidin-4-yl)methanone hydrochloride was obtained,
and the key absorption bands are summarized in the table below.
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Table 1: FT-IR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

Wavenumber (cm~?) Assighment

~3400-2500 N-H stretch (secondary amine salt)
~1680 C=0 stretch (ketone)

~1600, 1450 C=C stretch (aromatic ring)

~750, 700 C-H bend (monosubstituted benzene)

Note: The broad absorption in the high-wavenumber region is characteristic of the ammonium
hydrochloride salt.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy, particularly for
non-polar bonds.

Table 2: Raman Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

Wavenumber (cm—?) Assignment

~3060 Aromatic C-H stretch

~1660 C=0 stretch (ketone)

~1600 Aromatic C=C stretch

~1000 Aromatic ring breathing mode

Nuclear Magnetic Resonance (NMR) Spectroscopy

No publicly available experimental *H NMR and 3C NMR data for phenyl(piperidin-4-
yl)methanone hydrochloride could be located in the searched resources. The following are
predicted peak assignments based on the chemical structure and data from analogous
compounds.

Table 3: Predicted *H NMR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride
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Chemical Shift Lo . .
Multiplicity Integration Assignment
(ppm)
~9.0-8.5 brs 2H N-Hz* (piperidine)
Aromatic H (ortho to
~7.9-7.8 m 2H
C=0)
Aromatic H (meta and
~7.6-7.4 m 3H
para to C=0)
CH (methine) and CH:
~3.5-3.3 m 3H ] ]
(axial, adjacent to N)
CHz (equatorial,
~3.1-2.9 m 2H .
adjacent to N)
~2.2-2.0 m 2H CH:z (axial)
~1.9-1.7 m 2H CHz (equatorial)

Table 4: Predicted 3C NMR Spectral Data for Phenyl(piperidin-4-yl)methanone Hydrochloride

Chemical Shift (ppm)

Assighment

~200 C=0 (ketone)
~136 Aromatic C (ipso, attached to C=0)
~133 Aromatic C (para to C=0)
~129 Aromatic C (ortho to C=0)
~128 Aromatic C (meta to C=0)
~45 CH (methine)
~43 CH:z (adjacent to N)
~28 CH:z
Mass Spectrometry
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No publicly available experimental mass spectral data for phenyl(piperidin-4-yl)methanone
hydrochloride could be located in the searched resources. The expected molecular ion peak for
the free base would be at m/z 189.13.

Table 5: Predicted Mass Spectrometry Data for Phenyl(piperidin-4-yl)methanone (Free Base)

miz Assighment

189 [M]* (Molecular ion)

105 [CeHsCO]* (Benzoyl cation)

84 [CsH1oN]* (Piperidine fragment)
77 [CeHs]* (Phenyl cation)

Experimental Protocols

Detailed experimental protocols are essential for the reproduction of spectral data. The
following are generalized procedures for the techniques mentioned above.

Infrared (IR) Spectroscopy

Instrumentation: Bruker Tensor 27 FT-IR Spectrometer.[1] Sample Preparation: A small amount
of the solid phenyl(piperidin-4-yl)methanone hydrochloride was finely ground and intimately
mixed with dry potassium bromide (KBr). The mixture was then pressed into a thin, transparent
pellet using a hydraulic press.[1] Data Acquisition: The KBr pellet was placed in the sample
holder of the FT-IR spectrometer, and the spectrum was recorded over a range of 4000-400
cm~1, A background spectrum of a pure KBr pellet was also acquired and subtracted from the
sample spectrum.

Raman Spectroscopy

Instrumentation: Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[1] Sample
Preparation: A small amount of the solid sample was placed in a glass capillary tube. Data
Acquisition: The sample was irradiated with a laser, and the scattered light was collected and
analyzed to generate the Raman spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
(General Protocol)

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher). Sample Preparation:
Approximately 5-10 mg of phenyl(piperidin-4-yl)methanone hydrochloride was dissolved in a
suitable deuterated solvent (e.g., DMSO-ds or D20) in an NMR tube. Data Acquisition: *H NMR
and 13C NMR spectra were acquired using standard pulse sequences. Chemical shifts were

referenced to the residual solvent peak.

Mass Spectrometry (General Protocol)

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI or Electron Impact - El). Sample Preparation: For ESI, the sample was
dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass
spectrometer via direct infusion or after separation by liquid chromatography. For El, a small
amount of the solid sample was introduced directly into the ion source. Data Acquisition: The
mass spectrum was recorded over a suitable mass-to-charge (m/z) range.

Logical Relationships and Workflows

The following diagrams illustrate the general workflow for spectral analysis and a simplified
representation of the structural components of phenyl(piperidin-4-yl)methanone hydrochloride.
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A generalized workflow for the spectral analysis of a chemical compound.
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Key structural components of phenyl(piperidin-4-yl)methanone hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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